molecular formula C21H20ClN3O4 B7454108 2-[3-[(4-chlorobenzoyl)amino]propanoylamino]-3-(1H-indol-3-yl)propanoic acid

2-[3-[(4-chlorobenzoyl)amino]propanoylamino]-3-(1H-indol-3-yl)propanoic acid

Cat. No.: B7454108
M. Wt: 413.9 g/mol
InChI Key: JFZZOPJAMZXLKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-[(4-chlorobenzoyl)amino]propanoylamino]-3-(1H-indol-3-yl)propanoic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CP-690,550 and has been shown to have significant effects on various biochemical and physiological processes in the body.

Mechanism of Action

The mechanism of action of CP-690,550 involves the inhibition of a protein called Janus kinase (JAK). JAK is involved in the signaling pathways of various cytokines and growth factors that are important for immune system function. By inhibiting JAK, CP-690,550 can reduce the activity of the immune system and decrease inflammation.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have significant effects on various biochemical and physiological processes in the body. It has been shown to reduce inflammation and decrease the activity of the immune system. CP-690,550 has also been shown to have effects on the cardiovascular system, including reducing blood pressure and improving vascular function.

Advantages and Limitations for Lab Experiments

One advantage of using CP-690,550 in lab experiments is its specificity for JAK inhibition. This allows researchers to study the effects of JAK inhibition on various biological processes without affecting other signaling pathways. However, one limitation of using CP-690,550 is its potential toxicity. CP-690,550 has been shown to have toxic effects on certain cell types, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on CP-690,550. One area of interest is its potential use as a treatment for autoimmune diseases. CP-690,550 has shown promise in clinical trials for rheumatoid arthritis and multiple sclerosis, but further research is needed to determine its efficacy and safety. Another area of interest is the potential use of CP-690,550 in cancer treatment. JAK signaling pathways have been implicated in the development and progression of certain types of cancer, and CP-690,550 may have potential as a targeted therapy for these cancers. Finally, further research is needed to understand the potential toxic effects of CP-690,550 and to develop strategies to mitigate these effects.

Synthesis Methods

The synthesis of CP-690,550 involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis are 4-chlorobenzoyl chloride and L-tryptophan methyl ester hydrochloride. These two compounds are reacted in the presence of a base such as sodium hydroxide to form an intermediate product. This intermediate product is then treated with 2-amino-3-(1H-indol-3-yl)propanoic acid to form CP-690,550.

Scientific Research Applications

CP-690,550 has been extensively studied for its potential applications in scientific research. It has been shown to have significant effects on various biochemical and physiological processes in the body, including the immune system. CP-690,550 has been studied as a potential treatment for autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis.

Properties

IUPAC Name

2-[3-[(4-chlorobenzoyl)amino]propanoylamino]-3-(1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O4/c22-15-7-5-13(6-8-15)20(27)23-10-9-19(26)25-18(21(28)29)11-14-12-24-17-4-2-1-3-16(14)17/h1-8,12,18,24H,9-11H2,(H,23,27)(H,25,26)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZZOPJAMZXLKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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